Phenyltin trichloride

概要

説明

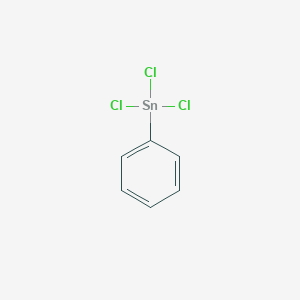

Phenyltin trichloride, also known as trichlorophenylstannane, is an organotin compound with the chemical formula C6H5SnCl3. It is a clear, colorless liquid that darkens upon exposure to light. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

準備方法

Phenyltin trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tin tetrachloride in anhydrous conditions. The reaction is typically carried out in a solvent such as benzene or toluene under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various applications .

化学反応の分析

Phenyltin trichloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in the Stille coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various organotin compounds.

The major products formed from these reactions depend on the reagents and conditions used. For example, in the Stille coupling reaction, the product is typically a biaryl compound .

科学的研究の応用

Organic Synthesis

Phenyltin trichloride is widely utilized as a precursor in the synthesis of organotin(IV) complexes. These complexes are significant in organic chemistry due to their ability to facilitate various reactions, particularly the Stille coupling reaction, which is essential for forming carbon-carbon bonds between organic molecules. In this reaction, this compound acts as a source of tin, enabling the coupling of different organic substrates, thus expanding the toolkit available for synthetic chemists .

Table 1: Comparison of Organotin Compounds in Organic Synthesis

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | C₆H₅Cl₃Sn | Precursor for organotin complexes; versatile. |

| Triphenyltin Chloride | C₁₂H₁₅Cl₃Sn | More lipophilic; used in biocidal applications. |

| Dimethyltin Dichloride | C₆H₁₄Cl₂Sn | Less toxic; used in various industrial processes. |

| Butyltin Trichloride | C₇H₁₁Cl₃Sn | Commonly used as a biocide in antifouling paints. |

Antimicrobial Activity

Research has indicated that this compound and its derivatives exhibit potent antimicrobial properties against a range of microorganisms, including bacteria and fungi. The mechanism behind this activity is believed to involve the disruption of cellular processes within microbial cells, leading to their death or inhibition . Studies have shown that these compounds can be developed into novel antimicrobial agents, although further research is necessary to evaluate their safety and efficacy in clinical settings.

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition zones around agar wells containing this compound, indicating its effectiveness as an antimicrobial agent at specific concentrations.

Biological Interactions

This compound interacts with biological systems, affecting cellular membranes and proteins. This interaction can lead to alterations in enzyme activity and signal transduction pathways within cells. Notably, it has been shown to influence cytokine secretion from immune cells, enhancing interleukin-4 (IL-4) production while inhibiting interferon-gamma (IFN-γ) secretion at low concentrations . Such findings suggest potential implications for immune response modulation and highlight the need for further investigation into its biological effects.

Table 2: Effects of this compound on Cytokine Secretion

| Concentration (µM) | IL-4 Secretion | IFN-γ Secretion |

|---|---|---|

| 0.3 | Enhanced | Inhibited |

| 1.0 | Enhanced | Inhibited |

Environmental Considerations

While this compound shows promise in various applications, it is also associated with environmental hazards due to its toxicity and potential bioaccumulation. Its corrosive nature necessitates careful handling and disposal to mitigate environmental risks . Regulatory frameworks are increasingly scrutinizing organotin compounds due to their adverse ecological impacts.

作用機序

The mechanism of action of phenyltin trichloride involves its ability to form stable complexes with various ligands. In biological systems, it can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is known that organotin compounds can disrupt cellular processes by binding to proteins and enzymes .

類似化合物との比較

Phenyltin trichloride can be compared to other organotin compounds, such as:

Triphenyltin chloride: Similar to this compound but with three phenyl groups attached to the tin atom.

Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to the tin atom.

Tetraethyltin: Contains four ethyl groups attached to the tin atom.

This compound is unique due to its specific reactivity and applications in coupling reactions and the synthesis of antimicrobial agents .

生物活性

Phenyltin trichloride (C₆H₅Cl₃Sn), an organotin compound, has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by a tin atom bonded to three chlorine atoms and one phenyl group. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and as a precursor for various organotin compounds. Its reactivity allows it to form organotin complexes, which exhibit significant biological properties.

Antimicrobial Activity

This compound has been shown to possess potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial properties are attributed to the tin atom's ability to disrupt cellular processes in microorganisms, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Candida albicans | 32 µg/mL |

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated its potential to induce apoptosis in cancer cells, suggesting its therapeutic potential in oncology.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that this compound can induce cytotoxicity in human carcinoma cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM, with associated morphological changes indicative of apoptosis.

Immunomodulatory Effects

This compound has been studied for its immunomodulatory effects, particularly its influence on cytokine secretion. In experiments with mouse spleen cells, exposure to this compound enhanced the secretion of interleukin-4 (IL-4) while inhibiting interferon-gamma (IFN-γ) secretion at low concentrations (0.3 µM and 1.0 µM). This suggests a potential shift in the Th1-Th2 balance, which could have implications for allergic responses and autoimmune diseases.

Table 2: Cytokine Secretion Modulation by this compound

The biological activity of this compound is believed to involve several mechanisms:

- Disruption of Cellular Membranes : Interaction with lipid bilayers leading to increased permeability.

- Reactivity with Thiol Groups : Binding to thiol groups in proteins can alter enzyme activities and signaling pathways.

- Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) may contribute to cytotoxic effects.

Environmental and Health Implications

The toxicity profile of this compound raises concerns regarding environmental exposure and health risks. Studies have indicated that organotin compounds can accumulate in aquatic environments, posing risks to wildlife and potentially entering the food chain.

Table 3: Toxicological Profile of Phenyltin Compounds

特性

IUPAC Name |

trichloro(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGEXSQACVGEC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074455 | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-19-2 | |

| Record name | Phenyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, trichlorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。